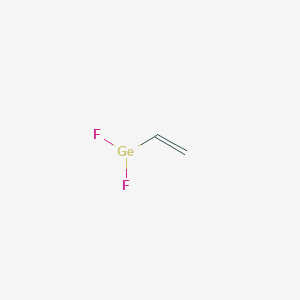
CID 78068715
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78068715” is a chemical substance with unique properties and applications. It is important in various scientific fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068715 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are crucial for obtaining the compound in high purity and yield. Typically, the synthesis may involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve optimizing the reaction conditions to ensure efficiency and cost-effectiveness. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
CID 78068715 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in different derivatives of the compound.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in different substituted derivatives.
Scientific Research Applications
CID 78068715 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be utilized in biological studies to investigate its effects on biological systems.
Industry: It is employed in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 78068715 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological or pharmacological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
CID 78068715 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: A related compound with similar structural features.
CID 63014: Another compound with comparable properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and reactivity, which may differ from other similar compounds. These differences can result in distinct applications and effects, making this compound valuable in various scientific and industrial contexts.
Properties
Molecular Formula |
C2H3F2Ge |
|---|---|
Molecular Weight |
137.67 g/mol |
InChI |
InChI=1S/C2H3F2Ge/c1-2-5(3)4/h2H,1H2 |
InChI Key |
QEIYSFRJATXOSU-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Ge](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















